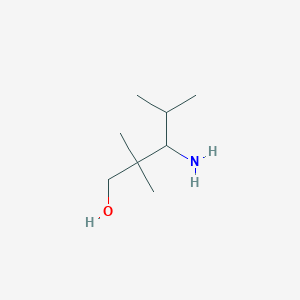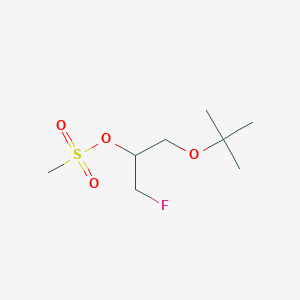
1-(tert-butoxy)-3-fluoropropan-2-ylmethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-butoxy)-3-fluoropropan-2-ylmethanesulfonate is an organic compound that features a tert-butoxy group, a fluorine atom, and a methanesulfonate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butoxy)-3-fluoropropan-2-ylmethanesulfonate typically involves the reaction of 3-fluoropropan-2-ol with tert-butyl alcohol in the presence of a strong acid catalyst to form the tert-butoxy group. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and sustainability of the process by providing better control over reaction parameters and reducing waste .
化学反应分析
Types of Reactions
1-(tert-butoxy)-3-fluoropropan-2-ylmethanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid in water, while basic hydrolysis can be done using sodium hydroxide in water or ethanol.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted derivatives where the nucleophile replaces the methanesulfonate group.
Elimination Reactions: The major products are alkenes formed by the removal of the methanesulfonate group and a hydrogen atom.
Hydrolysis: The major products are 3-fluoropropan-2-ol and methanesulfonic acid.
科学研究应用
1-(tert-butoxy)-3-fluoropropan-2-ylmethanesulfonate has several applications in scientific research:
Medicinal Chemistry:
Materials Science: The compound is used in the preparation of fluorinated polymers and materials with unique properties such as increased thermal stability and chemical resistance.
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including those used in agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 1-(tert-butoxy)-3-fluoropropan-2-ylmethanesulfonate involves its reactivity as an electrophile due to the presence of the methanesulfonate group. This group can be readily displaced by nucleophiles, making the compound useful in various substitution reactions. The tert-butoxy group provides steric hindrance, which can influence the selectivity and outcome of reactions. The fluorine atom can also participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and properties.
相似化合物的比较
Similar Compounds
1-tert-butoxy-2-propanol: Similar in structure but lacks the fluorine atom and methanesulfonate group.
2-butoxyethanol: Contains a butoxy group but differs in the position and type of functional groups.
tert-butyl ethers: A class of compounds with tert-butoxy groups but varying in the other substituents.
Uniqueness
1-(tert-butoxy)-3-fluoropropan-2-ylmethanesulfonate is unique due to the combination of the tert-butoxy group, fluorine atom, and methanesulfonate ester. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where these features are advantageous .
属性
IUPAC Name |
[1-fluoro-3-[(2-methylpropan-2-yl)oxy]propan-2-yl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FO4S/c1-8(2,3)12-6-7(5-9)13-14(4,10)11/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYKYAWNTLIOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CF)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide](/img/structure/B2929370.png)

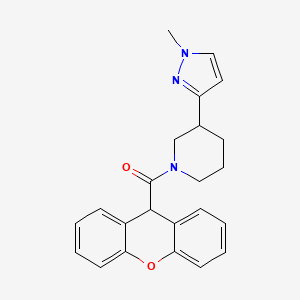
![3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929376.png)
![(2S)-N-Benzyl-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-methylbutanamide](/img/structure/B2929377.png)
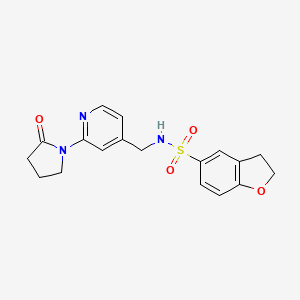
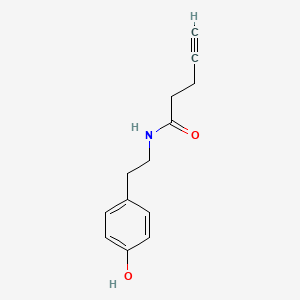
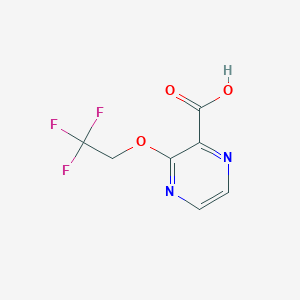
![4-Bromophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2929383.png)
![N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide](/img/structure/B2929384.png)

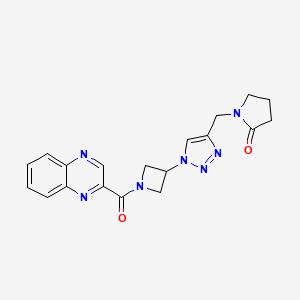
![2-chloro-N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-4-fluorobenzamide](/img/structure/B2929388.png)
